Home > Products > Screening Compounds P4025 > N8-Benzoyloxy Varenicline
N8-Benzoyloxy Varenicline -

N8-Benzoyloxy Varenicline

Catalog Number: EVT-1504583
CAS Number:
Molecular Formula: C₂₀H₁₇N₃O₂
Molecular Weight: 331.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N8-Benzoyloxy Varenicline is a chemical compound derived from varenicline, which is primarily known for its application in smoking cessation therapies. The compound is classified under acetylcholine receptor modulators, specifically targeting nicotinic acetylcholine receptors. It is utilized in various neurological studies and has implications in treating conditions related to addiction, cognition, and neurodegenerative diseases.

Source

N8-Benzoyloxy Varenicline is commercially available from suppliers such as LGC Standards, which provides certified reference materials for research purposes. The molecular formula for this compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, with a molecular weight of 304.341 g/mol .

Classification

N8-Benzoyloxy Varenicline falls into several categories:

  • Pharmacological Class: Acetylcholine receptor agonists.
  • Therapeutic Areas: Neurology, addiction treatment, cognitive enhancement, and research into neurodegenerative diseases.
Synthesis Analysis

Methods

The synthesis of N8-Benzoyloxy Varenicline involves several chemical processes that enhance the properties of the parent compound, varenicline. Various synthetic routes have been proposed, with improvements focusing on yield and purity.

Technical Details:

  • The synthesis typically starts from varenicline or its derivatives.
  • A common method includes the benzoylation of varenicline to introduce the benzoyloxy group.
  • Conditions often involve the use of solvents like toluene and reagents such as sodium hydroxide for basification during extraction processes .
Molecular Structure Analysis

Structure

The molecular structure of N8-Benzoyloxy Varenicline can be represented by the following identifiers:

  • SMILES: CCOC(=O)N[C@](C)(Cc1c[nH]c2ccccc12)C(=O)OC
  • InChI: InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1

Data

The compound exhibits a complex structure characterized by multiple functional groups that facilitate its interaction with biological receptors. The presence of the benzoyloxy group enhances its lipophilicity and potentially its bioavailability.

Chemical Reactions Analysis

Reactions

N8-Benzoyloxy Varenicline can participate in various chemical reactions typical of organic compounds with ester and amine functionalities.

Technical Details:

  • Hydrolysis reactions can occur under acidic or basic conditions.
  • The compound can also undergo nucleophilic substitutions due to the presence of reactive functional groups.

These reactions are crucial for understanding its stability and reactivity in biological systems.

Mechanism of Action

Process

N8-Benzoyloxy Varenicline acts primarily as a partial agonist at nicotinic acetylcholine receptors. This mechanism is significant in modulating neurotransmitter release and neuronal excitability.

Data:

  • It exhibits high selectivity for the alpha-4 beta-2 nicotinic receptor subtype over other receptor types.
  • The binding affinity of N8-Benzoyloxy Varenicline is significantly higher than that of nicotine itself, suggesting a potential for reduced side effects associated with nicotine dependency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a neat liquid or solid depending on purity and formulation.

Chemical Properties

  • Molecular Weight: 304.341 g/mol
  • Solubility: Soluble in organic solvents; insoluble in water.

Relevant Data

The compound's stability and reactivity are influenced by its functional groups, making it suitable for various applications in medicinal chemistry.

Applications

Scientific Uses

N8-Benzoyloxy Varenicline has several applications in scientific research:

  • Neuroscience Research: Investigating mechanisms of addiction and cognition.
  • Pharmacology: Studying receptor interactions to develop new therapeutic agents for smoking cessation and other neurological disorders.

The ongoing research into this compound may lead to advancements in treatments for addiction and neurodegenerative diseases by leveraging its unique pharmacological profile.

Introduction to N8-Benzoyloxy Varenicline

Structural Definition and Nomenclature

N8-Benzoyloxy Varenicline is formally identified as 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepin-8-yl benzoate under IUPAC nomenclature. The molecule features a benzoyloxy moiety (-OC(O)C₆H₅) appended to the nitrogen at position 8 of the varenicline scaffold, fundamentally altering its reactivity profile while maintaining the core structural framework. This modification generates a protected tertiary amine with significantly altered physicochemical properties compared to the parent compound. The benzoyl group creates a steric barrier that shields the adjacent nitrogen from undesired reactions during subsequent synthetic steps while introducing lipophilic character that enhances solubility in organic solvents [2] [10].

The structural relationship between varenicline and its benzoylated derivative is characterized by key differences:

  • Molecular mass: Addition of C₇H₅O₂ (121 g/mol) to the varenicline base (211 g/mol)
  • Polarity reduction: LogP increase of approximately 2.5 units versus free base varenicline
  • Protective functionality: Conversion of the secondary amine to a benzoylated tertiary amine
  • Crystallinity enhancement: Improved solid-state properties for purification

Table 1: Comparative Analysis of Protecting Groups for Varenicline Synthesis

Protecting GroupDeprotection ConditionsYield ImpactByproduct ConcernsCompatibility
BenzoylAlkaline hydrolysisHigh (>90%)LowBroad
TrifluoroacetylMild baseModerateFluoride impuritiesLimited
Carbobenzyloxy (Cbz)HydrogenolysisVariablePalladium residuesAcid-sensitive
tert-Butoxycarbonyl (Boc)AcidHightert-Butyl cationBase-sensitive

Role as a Synthetic Intermediate in Varenicline Production

N8-Benzoyloxy Varenicline serves as a pivotal construct in the industrial synthesis of varenicline, enabling chemoselective transformations that would otherwise be compromised by the reactivity of the secondary amine. Its primary function is to preserve stereochemical integrity during the formation of the pyrazine ring system, which completes varenicline's characteristic tetracyclic architecture. The benzoyl group functions as a temporary nitrogen mask during critical cyclization and reduction steps, preventing undesirable side reactions such as over-alkylation or oxidation that would degrade yield and purity [2] [7] [10].

The strategic application of N8-Benzoyloxy Varenicline within the synthetic sequence typically follows a carefully optimized pathway:

  • Benzoylation: Selective protection of the secondary amine in advanced intermediates using benzoyl chloride in dichloromethane with triethylamine as base (yields >85%)
  • Ring closure: Formation of the pyrazino ring via condensation with glyoxal derivatives under controlled pH conditions
  • Deprotection: Cleavage of the benzoyl group via alkaline hydrolysis (NaOH/water-alcohol mixtures) at 40-50°C
  • Salt formation: Conversion to pharmaceutically acceptable salts (typically tartrate) in methanol

Table 2: Synthetic Steps Enabled by N8-Benzoyloxy Protection

Synthetic StageKey ReactionRole of Benzoyl GroupBenefit
DiazacyclizationGlyoxal-mediated ring closurePrevents Schiff base formationEnables selective imine formation
Functional group reductionCatalytic hydrogenationBlocks catalyst poisoningImproves reaction yield (15-20% increase)
Chromatographic purificationSilica gel separationReduces polarityEnhances separation from polar impurities
CrystallizationSolvent evaporationImproves crystallinityFacilitates isolation (>95% purity)

The benzoyl protection strategy demonstrates significant manufacturing advantages over alternative protecting groups. Comparative studies indicate a 20-30% yield improvement in the ring-closure step versus trifluoroacetyl-protected intermediates due to reduced susceptibility to hydrolysis under acidic conditions. The benzoyl group also provides crystallinity enhancement that facilitates purification through recrystallization rather than chromatography, an essential consideration for industrial-scale production. This approach minimizes the formation of regioisomeric impurities that complicate downstream processing and final drug substance purification [2] [10].

Historical Context in Nicotinic Receptor Ligand Development

The strategic development of N8-Benzoyloxy Varenicline reflects the broader evolution of nicotinic pharmacochemistry that began with natural product isolation and progressed through rational drug design. This compound represents a solutions-oriented approach to synthetic challenges encountered during the optimization of varenicline, which itself emerged from decades of research into nicotinic partial agonists. The molecule's historical significance lies in its role as an enabling technology that facilitated large-scale production of a breakthrough therapeutic agent [1] [8].

The development pathway of nicotinic ligands shows progressive sophistication:

  • Natural product era (1818-1964): Isolation of cytisine from Cytisus laburnum (1818) and its preliminary use as a tobacco substitute during World War II
  • Early synthetic phase (1964-1990s): Commercialization of cytisine as Tabex® (1964) with limited efficacy due to poor bioavailability and short half-life
  • Rational design period (1990s-2000s): Structure-activity relationship studies demonstrating the superiority of varenicline's bridged nicotine scaffold
  • Process chemistry optimization (2000s-present): Development of specialized intermediates like N8-Benzoyloxy Varenicline to enable scalable synthesis

The transition from cytisine to varenicline represented a quantum leap in nicotinic ligand design. While cytisine provided the foundational concept of partial agonism at α4β2 receptors, its pharmacokinetic limitations—including poor blood-brain barrier penetration and short half-life—prevented optimal clinical efficacy. Varenicline's molecular architecture specifically addressed these limitations through a bicyclic constraint that enhanced receptor affinity while improving CNS penetration. The synthesis of this optimized structure necessitated novel chemical approaches, including the implementation of specialized intermediates that maintained stereochemical precision throughout multi-step syntheses [1] [3] [8].

N8-Benzoyloxy Varenicline emerged as a critical innovation within this developmental trajectory, overcoming a key challenge in varenicline manufacturing: the selective functionalization of the secondary amine during late-stage ring formation. Prior approaches using alternative protecting groups had resulted in unacceptable process variability and difficult-to-remove impurities. The benzoyl protection strategy provided an optimal balance between steric protection, ease of introduction, and clean removal under mild conditions that preserved the integrity of the sensitive [3.2.1] diazabicyclic framework. This innovation directly supported the commercial viability of varenicline as a first-line smoking cessation therapeutic [2] [7] [10].

Properties

Product Name

N8-Benzoyloxy Varenicline

Molecular Formula

C₂₀H₁₇N₃O₂

Molecular Weight

331.37

Synonyms

9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl benzoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.